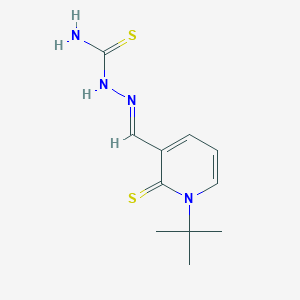![molecular formula C14H14N2O4S B514923 4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid](/img/structure/B514923.png)
4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid is an organic compound with the molecular formula C14H14N2O4S. It is a member of the azo compounds, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is commonly used as a dye.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2,3-dimethylphenol using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with benzenesulfonic acid under alkaline conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a dye and pH indicator in various chemical analyses.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of colored materials, including textiles and plastics.
Mecanismo De Acción
The compound exerts its effects primarily through its diazenyl group, which can participate in electron transfer reactions. The molecular targets include enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include redox reactions and covalent modifications of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-Hydroxyphenyl)diazenyl)benzenesulfonic acid
- 4-((4-Dimethylaminophenyl)diazenyl)benzenesulfonic acid
Uniqueness
4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid is unique due to the presence of both hydroxy and dimethyl groups on the aromatic ring, which influence its chemical reactivity and physical properties. This structural variation imparts distinct color properties and reactivity patterns compared to its analogs.
Propiedades
Fórmula molecular |
C14H14N2O4S |
|---|---|
Peso molecular |
306.34g/mol |
Nombre IUPAC |
4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H14N2O4S/c1-9-10(2)14(17)8-7-13(9)16-15-11-3-5-12(6-4-11)21(18,19)20/h3-8,17H,1-2H3,(H,18,19,20) |
Clave InChI |
QRUSUZHYKIOUKW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)O)N=NC2=CC=C(C=C2)S(=O)(=O)O |
SMILES canónico |
CC1=C(C=CC(=C1C)O)N=NC2=CC=C(C=C2)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(1-Tert-butyl-2-thioxo-1,2-dihydro-3-pyridinyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B514843.png)
methanone](/img/structure/B514844.png)

methanone](/img/structure/B514849.png)






![1-[4-Methoxy-6-methyl-1-(2-methylphenyl)-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B514859.png)
![1-[4-(Dimethylamino)phenyl]-2-thioxo-1,2-dihydropyridine-3-carbaldehyde](/img/structure/B514864.png)

